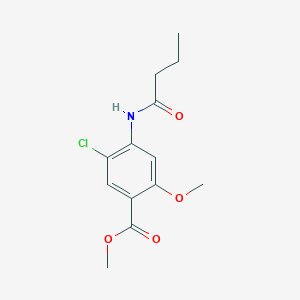![molecular formula C17H13NO7 B5548956 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)
5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid often involves multi-step chemical processes, starting from basic aromatic compounds or acids. For instance, a related compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, was prepared in multiple steps, including reactions with phthalic anhydride, acetic acid solutions, and aminoisophthalic acid, showcasing a typical approach to synthesizing complex aromatic diacids (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Molecular structure characterizations of these compounds are typically performed using single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy, revealing detailed insights into their crystalline structures and bonding patterns. For example, the structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid was elucidated, showing non-planar configurations and hydrogen bond formations (Faizi et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming coordination polymers and frameworks with unique properties. For instance, reactions with transition metals like Cd, Cu, and Mn have led to the synthesis of metal-organic frameworks (MOFs) exhibiting diverse topologies and potential applications in sensing and magnetism (Liu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and photoluminescence, are crucial for their application in materials science. Polyamides derived from similar compounds have shown excellent solubility in common organic solvents and good thermal stability, making them suitable for high-performance materials applications (Rafiee & Mallakpour, 2016).
Applications De Recherche Scientifique
Proteasome Inhibition and Cancer Research
Compounds structurally related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid, such as pyrazolone-enamines synthesized from aminoisophthalic acid derivatives, have shown potent inhibitory effects on human cancer cell proliferation, particularly liver cancer cells (HepG2). These compounds can inhibit the activity of the human cancer cellular 20S proteasome, causing accumulation of ubiquitinated proteins and exhibiting cytostatic effects in a concentration-dependent manner, suggesting potential applications in cancer therapy (Xingchen Yan et al., 2015).
Polymer Science and Material Engineering
Novel aromatic diacid monomers, derived from phthalic anhydride and aminoisophthalic acid, have been synthesized for the development of optically active polyamides. These materials have been explored for various applications, including advanced polymer-based materials, due to their good solubility and thermal stability. This demonstrates the versatility of isophthalic acid derivatives in synthesizing novel materials with potential use in optoelectronics, coatings, and as matrix materials for composite applications (S. Mallakpour & M. Taghavi, 2008).
Catalysis and Chemical Synthesis
Isophthalic acid derivatives have been utilized in the synthesis of coordination polymers with applications in catalysis. These materials have demonstrated efficacy in catalyzing the acetylation of phenols, showcasing their potential as heterogeneous catalysts for organic transformations. The modification of isophthalic acid with functional groups, such as amino groups, has been shown to significantly influence the catalytic activity and selectivity of these materials, highlighting the importance of structural modification in the design of effective catalysts (D. Deng et al., 2017).
Propriétés
IUPAC Name |
5-[(3-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-9(19)25-14-4-2-3-10(8-14)15(20)18-13-6-11(16(21)22)5-12(7-13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYURDPTRZPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)


![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)
![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)